molecular formula C7H6F3N3O4 B2799173 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 2054953-12-5

4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2799173
CAS No.: 2054953-12-5
M. Wt: 253.137
InChI Key: DQBQJCXICMOCEV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3N3O4. It is characterized by the presence of a trifluoromethyl group, a nitro group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid with nitrating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can interact with various proteins, modulating their function and activity .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of its trifluoromethyl, nitro, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)4(3-6(14)15)12-2-1-5(11-12)13(16)17/h1-2,4H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQJCXICMOCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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